N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide, also known as CTCE-9908, is a small molecule that has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases.
作用機序
The mechanism of action of N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer and neurodegenerative diseases. N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative disease research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to reduce oxidative stress, inflammation, and amyloid-beta accumulation in the brain. N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has also been shown to improve mitochondrial function and energy metabolism in neurons.
実験室実験の利点と制限
One advantage of N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide is its high potency and selectivity for its target pathways. N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to have minimal off-target effects and toxicity in animal models. However, one limitation of N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide is its poor solubility and bioavailability, which may limit its effectiveness in vivo. Another limitation is the lack of clinical data on N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide, which may hinder its translation to human therapies.
将来の方向性
There are several future directions for N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide research. In cancer research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide could be studied in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. In neurodegenerative disease research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide could be studied in more complex animal models that better mimic human disease pathology. N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide could also be studied in clinical trials to evaluate its safety and efficacy in humans. Finally, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide could be modified or optimized to improve its solubility and bioavailability, which may enhance its therapeutic potential.
合成法
The synthesis of N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide involves several steps, including the preparation of 2-bromo-3-methylthiophene, the reaction with morpholine-4-carboxylic acid, and the coupling with N-cyano-N-(cyclopropylmethyl)carbamimidic chloride. The final product is obtained by purification through column chromatography. This method has been optimized to produce high yields of pure N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide.
科学的研究の応用
N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In neurodegenerative disease research, N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide |
---|---|
分子式 |
C15H17N3O3S |
分子量 |
319.4 g/mol |
IUPAC名 |
N-[3-cyano-4-methyl-5-(morpholine-4-carbonyl)thiophen-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-11(8-16)14(17-13(19)10-2-3-10)22-12(9)15(20)18-4-6-21-7-5-18/h10H,2-7H2,1H3,(H,17,19) |
InChIキー |
NPFWEPRVVRKLNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)N3CCOCC3 |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。